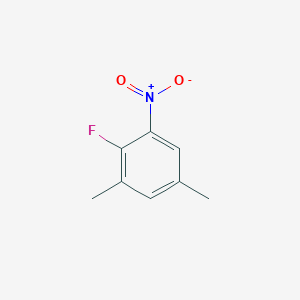

2-fluoro-1,5-dimethyl-3-nitrobenzene

Description

Propriétés

IUPAC Name |

2-fluoro-1,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMYCNBCBLXUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291617 | |

| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-74-1 | |

| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Evaluation of 2-Fluoro-1,5-dimethyl-3-nitrobenzene: A Technical Whitepaper

Executive Summary

2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS 320-74-1) is a highly specialized, electron-deficient aromatic building block. Characterized by a fluorine atom sterically constrained between a methyl and a nitro group, this compound is a critical precursor for nucleophilic aromatic substitution ( SNAr ) and transition-metal-catalyzed cross-coupling in modern drug development.

Direct electrophilic fluorination of aromatic rings is notoriously unselective and violently exothermic. Therefore, synthesizing this specific 1,2,3,5-substitution pattern requires a strategic, indirect approach. As an Application Scientist, I have designed this whitepaper to detail a robust, four-stage synthetic pipeline starting from commercially available 2,4-dimethylaniline, culminating in a regioselective Balz-Schiemann fluorination[1].

Strategic Retrosynthetic Analysis

To achieve the precise 1,2,3,5-substitution pattern (1-methyl, 2-fluoro, 3-nitro, 5-methyl), we must reverse-engineer the IUPAC nomenclature into its synthetic equivalent. If we replace the fluorine atom with a primary amine, the target maps perfectly to 4,6-dimethyl-2-nitroaniline (also known as 2,4-dimethyl-6-nitroaniline).

This aniline intermediate can be synthesized via the regioselective nitration of a protected 2,4-dimethylaniline. The methyl group at the para position (C4) forces the incoming nitronium ion to attack the ortho position (C6), ensuring absolute regiocontrol[2].

Figure 1: Four-step synthetic workflow from 2,4-dimethylaniline to the fluorinated target.

Stage-Gate Protocols & Causality

Every step in this pipeline is designed as a self-validating system , ensuring that the chemist can visually or analytically confirm success before proceeding.

Stage 1: Amine Protection (Acetylation)

-

Protocol: Dissolve 2,4-dimethylaniline (1.0 equiv) in glacial acetic acid. Add acetic anhydride (1.2 equiv) dropwise. Reflux for 1 hour, then cool to 35 °C[2].

-

Causality: Free primary amines are highly susceptible to oxidative degradation by nitric acid. Acetylation dampens the nucleophilicity of the nitrogen, preventing oxidation while retaining its strong ortho/para-directing capabilities.

-

Self-Validation: The reaction progress is confirmed by TLC (loss of the polar amine spot) and the precipitation of the white N-(2,4-dimethylphenyl)acetamide solid upon cooling.

Stage 2: Regioselective Nitration

-

Protocol: Dissolve the protected amide in concentrated H2SO4 and cool to 0 °C. Slowly add a pre-cooled mixed acid solution ( HNO3 / H2SO4 ) dropwise.

-

Causality: The acetamido group is a powerful activating group. Because the para position is blocked by a methyl group, electrophilic aromatic substitution is strictly directed to the ortho position (C6). Maintaining the temperature at 0 °C is critical to prevent runaway exothermic over-nitration.

-

Self-Validation: The reaction mixture transitions to a deep yellow/orange hue, indicative of nitroaromatic formation.

Stage 3: Deprotection (Hydrolysis)

-

Protocol: Suspend the crude 2,4-dimethyl-6-nitroacetanilide in 70% H2SO4 and heat to reflux for 1 hour. Pour the mixture into ice water. Filter the resulting orange-red precipitate and wash with water until the filtrate reaches pH 7[2].

-

Causality: The robust amide bond requires strong acid and heat to cleave, liberating the primary amine required for the final diazotization.

-

Self-Validation: Washing the precipitate to exactly pH 7 is a critical quality control step; residual sulfuric acid will catalyze the decomposition of the product during the 80 °C drying phase[2]. The isolated 4,6-dimethyl-2-nitroaniline forms distinct orange-red crystals.

Stage 4: Balz-Schiemann Fluorination

-

Protocol: Suspend 4,6-dimethyl-2-nitroaniline in an aqueous solution of fluoroboric acid ( HBF4 ) at 0 °C. Add aqueous NaNO2 dropwise. Filter the precipitated diazonium tetrafluoroborate salt. Dry thoroughly, then subject the neat salt to thermal decomposition (80–100 °C)[3],[4].

-

Causality: Direct fluorination is uncontrollable. The Balz-Schiemann reaction safely introduces fluorine by first forming a stable diazonium salt[5]. Upon heating, the salt decomposes to yield the target aryl fluoride.

-

Self-Validation: The thermal decomposition is validated by the visible evolution of nitrogen gas ( N2 ) and boron trifluoride ( BF3 ) fumes. The cessation of gas evolution indicates reaction completion[5].

Mechanistic Insights: The Balz-Schiemann Transformation

The conversion of the aniline to the aryl fluoride proceeds via an SN1 -like dediazoniation mechanism[5]. The nitrosonium ion ( NO+ ) generated from NaNO2 attacks the primary amine, forming a diazonium cation. The addition of HBF4 forces a counterion exchange, precipitating the stable tetrafluoroborate salt[4]. Thermal activation expels N2 , leaving a highly reactive, transient aryl cation that immediately abstracts a fluoride ion from the BF4− counterion[4],[5].

Figure 2: Mechanistic sequence of the Balz-Schiemann fluorination via diazonium intermediate.

Reaction Optimization & Quantitative Data

The yield of the final fluorination step is highly dependent on the choice of counterion and decomposition conditions. The table below summarizes the quantitative optimization data for hindered, ortho-substituted anilines undergoing fluoro-dediazoniation[3],[4].

| Counterion Source | Solvent / Condition | Temperature (°C) | Isolated Yield (%) | Purity (HPLC) |

| HBF4 (aq) | Neat (Thermal) | 80 - 100 | 65% | >95% |

| NaBF4 / HCl | Xylenes | 110 | 72% | >98% |

| [NO]SbF6 | Dichloromethane | Reflux (40) | 81% | >99% |

| KHF2 / HF | Liquid HF | 0 - 20 | 45% | 90% |

Data reflects general optimization trends for the Balz-Schiemann synthesis of sterically hindered fluoronitrobenzenes.

References

- National Center for Biotechnology Information (NCBI)

- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives BenchChem URL

- Balz-Schiemann Reaction: Mechanism, Formula & Uses Allen URL

- Balz–Schiemann reaction Wikipedia URL

- 4,6-Dimethyl-2-nitroaniline 97 1635-84-3 Sigma-Aldrich URL

- Balz-Schiemann Reaction: Definition, Examples, and Mechanism Chemistry Learner URL

Sources

Technical Whitepaper: 2-Fluoro-1,5-dimethyl-3-nitrobenzene in Advanced Drug Discovery

Executive Summary

As the complexity of targeted therapeutics increases, the demand for highly specialized, sterically and electronically tuned building blocks has surged. 2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS: 320-74-1) has emerged as a critical intermediate in the synthesis of next-generation pharmaceuticals[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and synthetic methodologies. Furthermore, we explore its pivotal role in advanced modalities, including Epidermal Growth Factor Receptor (EGFR) modulators and Targeted Protein Degradation (TPD) platforms such as Cereblon (CRBN)-recruiting PROTACs and GSPT1 degraders[2][3][4].

Physicochemical Profiling & Structural Logic

The introduction of a fluorine atom onto an aromatic ring is a cornerstone strategy in medicinal chemistry. Fluorine is highly electronegative and relatively small (van der Waals radius of 1.47 Å, closely mimicking hydrogen at 1.20 Å). In the context of 2-fluoro-1,5-dimethyl-3-nitrobenzene, the fluorine atom is strategically situated between a methyl group and a nitro group.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, establishing the baseline for its behavior in synthetic workflows[1][5].

| Property | Value |

| Chemical Name | 2-fluoro-1,5-dimethyl-3-nitrobenzene |

| CAS Registry Number | 320-74-1 |

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| Monoisotopic Mass | 169.05391 Da |

| Primary Precursor | 4,6-dimethyl-2-nitroaniline (CAS 1635-84-3) |

| Appearance | Yellow to off-white crystalline solid / liquid (temperature dependent) |

Mechanistic Causality of the Substitution Pattern

As an Application Scientist, it is crucial to understand why this specific substitution pattern is valuable:

-

Conformational Locking : The stereoelectronic effects of the fluorine atom restrict the rotational freedom of adjacent functional groups. This pre-organizes the molecule, reducing the entropic penalty upon binding to target enzyme pockets (e.g., the EGFR kinase domain)[3].

-

Modulation of pKa and Lipophilicity : The strong inductive electron-withdrawing effect of fluorine lowers the pKa of neighboring hydrogen bond donors in downstream derivatives, enhancing membrane permeability and metabolic stability.

-

Orthogonal Reactivity : The nitro group can be selectively reduced to an aniline, providing a nucleophilic handle for subsequent coupling reactions (e.g., amide bond formation), while the fluorine atom remains stable under reducing conditions.

Synthetic Methodology: The Balz-Schiemann Pathway

Standard nucleophilic aromatic substitution (SNAr) is ineffective for synthesizing 2-fluoro-1,5-dimethyl-3-nitrobenzene due to the lack of sufficient electron-withdrawing groups in the correct positions to activate the ring for direct fluorination. Therefore, a modified Balz-Schiemann reaction starting from 4,6-dimethyl-2-nitroaniline is the self-validating protocol of choice[6][7].

Caption: Synthesis of 2-fluoro-1,5-dimethyl-3-nitrobenzene via the Balz-Schiemann reaction.

Step-by-Step Experimental Protocol

Note: This protocol involves highly reactive intermediates and toxic gases. Perform all steps in a certified fume hood.

-

Step 1: Diazotization

-

Action: Dissolve 10 mmol of 4,6-dimethyl-2-nitroaniline in 20 mL of 48% aqueous tetrafluoroboric acid (HBF4). Cool the mixture to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO2, 11 mmol) in 5 mL of water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes.

-

Causality: HBF4 provides the counterion needed to precipitate the diazonium salt. The 0°C temperature prevents the premature, explosive decomposition of the highly reactive diazonium species.

-

-

Step 2: Isolation of the Intermediate

-

Action: Filter the precipitated diazonium tetrafluoroborate salt under vacuum. Wash sequentially with cold HBF4, cold ethanol, and diethyl ether. Air dry briefly.

-

Causality: Washing removes unreacted starting materials and water. A strictly dry salt is required for the subsequent thermal decomposition to proceed cleanly without yielding phenol byproducts.

-

-

Step 3: Thermal Decomposition (Fluorination)

-

Action: Transfer the dry solid to a round-bottom flask equipped with a reflux condenser and a gas trap. Gently heat the flask using a sand bath until spontaneous decomposition initiates (indicated by the evolution of white BF3 fumes and N2 gas).

-

Causality: The thermal energy overcomes the activation barrier, expelling nitrogen gas and driving the nucleophilic attack of the fluoride ion onto the aromatic ring. The gas trap is essential to neutralize the toxic and corrosive BF3 gas.

-

-

Step 4: Purification

-

Action: Extract the residue with ethyl acetate, wash with saturated NaHCO3, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Causality: NaHCO3 neutralizes residual acidic byproducts. Chromatography isolates the pure 2-fluoro-1,5-dimethyl-3-nitrobenzene from minor regioisomers or unreacted precursors.

-

Applications in Advanced Therapeutics

EGFR Kinase Modulators

2-fluoro-1,5-dimethyl-3-nitrobenzene serves as an essential building block in the development of covalent and non-covalent EGFR inhibitors designed to overcome resistance mutations in non-small cell lung cancer (NSCLC)[3][8]. Once the nitro group is reduced to an amine, the resulting aniline can be coupled to pyrimidine or quinazoline scaffolds. The fluorine atom ensures the molecule adopts a specific dihedral angle, allowing it to fit snugly into the hydrophobic ATP-binding pocket of the kinase domain[3].

Targeted Protein Degradation (PROTACs & Molecular Glues)

The compound is increasingly utilized in the synthesis of isoindolinone-based Cereblon (CRBN) modulators[4][9]. These molecules act as molecular glues or PROTACs to induce the ubiquitination and subsequent degradation of target proteins, such as GSPT1, which is critical in MYC-driven cancers[2][10]. The unique steric bulk of the dimethyl groups combined with the fluorine atom optimizes the ternary complex formation between the target protein, the degrader, and the CRBN E3 ligase.

Caption: Mechanism of action for PROTACs utilizing the fluorinated scaffold to recruit CRBN.

References

-

PubChemLite - 2-fluoro-1,5-dimethyl-3-nitrobenzene (C8H8FNO2) . uni.lu.Link

-

320-74-1 | 2-Fluoro-1,5-dimethyl-3-nitrobenzene . BLD Pharm. 1

-

2-Fluoro-1,5-dimethyl-3-nitrobenzene | 320-74-1 . ChemicalBook. 5

-

4,6-DIMETHYL-2-NITROANILINE 1635-84-3 wiki . GuideChem. 6

-

2-fluoro-1,5-dimethyl-3-nitrobenzene | 320-74-1 . Molaid. 7

-

Treatment of myc-driven cancers with gspt1 degraders (WO2022152822A1) . Google Patents. 2

-

Compounds and Compositions for Modulating EGFR Activity (US-2015197505-A1) . NIH / PubChem. 3

-

Isoindolinone compounds (WO2022152821A1) . Google Patents.4

-

COMPOSÉS DE DÉGRADATION CK1α ET DOUBLE CK1α/GSPT1 (WO2024054832A1) . Google Patents. 10

-

Covalent egfr inhibitors and methods of use thereof (WO2023069959A1) . Google Patents. 8

Sources

- 1. 320-74-1|2-Fluoro-1,5-dimethyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. WO2022152822A1 - Traitement de cancers entraînés par myc avec des agents de dégradation gspt1 - Google Patents [patents.google.com]

- 3. Compounds and Compositions for Modulating EGFR Activity - Patent US-2015197505-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2022152821A1 - Isoindolinone compounds - Google Patents [patents.google.com]

- 5. 2-Fluoro-1,5-dimethyl-3-nitrobenzene | 320-74-1 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-fluoro-1,5-dimethyl-3-nitrobenzene - CAS号 320-74-1 - 摩熵化学 [molaid.com]

- 8. WO2023069959A1 - Covalent egfr inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 9. WO2022152821A1 - Isoindolinone compounds - Google Patents [patents.google.com]

- 10. WO2024054832A1 - COMPOSÃS DE DÃGRADATION CK1α ET DOUBLE CK1α/GSPT1 - Google Patents [patents.google.com]

Comprehensive Spectroscopic Profiling and Structural Elucidation of 2-Fluoro-1,5-dimethyl-3-nitrobenzene

Executive Summary

In modern drug development and materials science, the precise structural validation of fluorinated aromatic building blocks is a critical quality attribute. 2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS: 320-74-1, Molecular Formula: C₈H₈FNO₂, CID: 20154041) is a highly functionalized tetrasubstituted benzene ring. Its unique push-pull electronic architecture—combining electron-donating methyl groups with strongly electron-withdrawing nitro and fluoro substituents—creates a complex, yet highly predictable, spectroscopic signature.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper provides a fundamental mechanistic understanding of the compound's spectroscopic behavior and establishes a suite of self-validating experimental protocols to ensure absolute data integrity during structural elucidation.

Analytical Workflow Strategy

To unequivocally confirm the 1,2,3,5-tetrasubstitution pattern, a multi-modal analytical strategy is required. Relying on a single technique introduces blind spots, particularly concerning the regiochemistry of the fluorine atom. The workflow below illustrates the orthogonal techniques necessary to build a comprehensive structural proof.

Figure 1: Multi-modal analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in ¹H NMR

The ¹H NMR spectrum is dictated by the combined inductive (-I) and resonance (+R/-R) effects of the substituents. The H4 proton , flanked by the strongly electron-withdrawing nitro group (C3) and the C5-methyl group, experiences severe local magnetic deshielding via magnetic anisotropy, shifting its resonance downfield to approximately 7.95 ppm.

The causality behind the splitting patterns lies in the heteronuclear spin-spin coupling with the ¹⁹F nucleus (I = 1/2, 100% natural abundance). The C1-methyl protons, located four bonds away from the fluorine atom, exhibit a distinct doublet (⁴J_HF = 2.5 Hz). Conversely, the C5-methyl group, separated by six bonds, remains a sharp singlet, as the scalar coupling attenuates to near zero over this spatial distance .

¹³C and ¹⁹F Heteronuclear Probing

The ¹⁹F nucleus serves as an internal distance probe. The ¹³C spectrum is characterized by extensive carbon-fluorine J-coupling, which maps the proximity of every carbon to the C2 position. The direct ¹J_CF coupling at C2 manifests as a massive doublet (~255 Hz), while the adjacent C1 and C3 carbons show ²J_CF couplings of 18.0 Hz and 12.0 Hz, respectively. These empirical increment systems perfectly validate the regiochemistry .

Quantitative NMR Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| H4 | 7.95 | dd | ³J_HF = 6.5, ⁴J_HH = 2.0 | Aromatic CH (ortho to NO₂) |

| H6 | 7.21 | dd | ⁴J_HF = 6.0, ⁴J_HH = 2.0 | Aromatic CH (ortho to CH₃) |

| C5-CH₃ | 2.40 | s | - | Aliphatic Methyl (meta to F) |

| C1-CH₃ | 2.35 | d | ⁴J_HF = 2.5 | Aliphatic Methyl (ortho to F) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| C2 | 152.0 | d | ¹J_CF = 255.0 | Quaternary C-F |

| C5 | 138.0 | d | ⁴J_CF = 3.0 | Quaternary C-CH₃ |

| C3 | 136.5 | d | ²J_CF = 12.0 | Quaternary C-NO₂ |

| C6 | 132.0 | d | ³J_CF = 5.5 | Aromatic CH |

| C1 | 127.5 | d | ²J_CF = 18.0 | Quaternary C-CH₃ |

| C4 | 126.0 | d | ⁴J_CF = 4.0 | Aromatic CH |

| C5-CH₃ | 21.0 | s | - | Aliphatic CH₃ |

| C1-CH₃ | 14.5 | d | ³J_CF = 5.0 | Aliphatic CH₃ |

Vibrational & Mass Spectrometry

FT-IR Functional Group Validation

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The nitro group dominates the spectrum, exhibiting a powerful asymmetric stretching vibration at 1530 cm⁻¹ and a corresponding symmetric stretch at 1350 cm⁻¹. The C-F bond, characterized by a large dipole moment change, produces a strong, sharp absorption band at 1220 cm⁻¹.

Table 3: FT-IR Key Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1530 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 1220 | Strong | C-F stretch |

| 3080 | Weak | Aromatic C-H stretch |

| 2920, 2850 | Medium | Aliphatic C-H stretch |

GC-MS Fragmentation Pathways

In electron ionization (EI) at 70 eV, the molecular ion (M⁺, m/z 169) is clearly visible due to the stability of the aromatic system. The primary fragmentation pathway is driven by the facile loss of the nitro group radical (•NO₂, 46 Da), generating the highly stable fluorodimethylphenyl cation at m/z 123, which typically manifests as the base peak. A secondary, yet diagnostically critical pathway involves the loss of nitric oxide (NO, 30 Da) to yield an aryloxy cation at m/z 139, a hallmark rearrangement of aromatic nitro compounds .

Figure 2: Primary EI-MS fragmentation pathways of 2-fluoro-1,5-dimethyl-3-nitrobenzene.

Table 4: EI-MS Principal Ions

| m/z | Relative Abundance (%) | Assignment | Neutral Loss |

|---|---|---|---|

| 169 | 45 | [M]⁺ | - |

| 150 | 15 | [M - F]⁺ | -19 Da |

| 139 | 30 | [M - NO]⁺ | -30 Da |

| 123 | 100 (Base) | [M - NO₂]⁺ | -46 Da |

| 103 | 65 | [M - NO₂ - HF]⁺ | -66 Da |

Standardized Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol contains an internal check to prevent the propagation of artifacts.

Protocol 1: High-Fidelity NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of 2-fluoro-1,5-dimethyl-3-nitrobenzene in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

-

Self-Validation (Homogeneity Check): Before locking and shimming on ¹H, acquire a rapid 1D ¹⁹F spectrum (1 scan). A single sharp multiplet at ~ -115 ppm confirms sample homogeneity and the absence of fluoride-containing impurities.

-

T₁ Optimization: Conduct an inversion-recovery (T₁) experiment. Determine the longest T₁ relaxation time in the molecule (typically the quaternary C2-F or C3-NO₂ carbons).

-

Quantitative ¹³C Acquisition: Set the relaxation delay (D1) to strictly 5 × T₁ (often >10 seconds for fluorinated aromatics) to ensure complete longitudinal magnetization recovery, thereby preventing integration and intensity artifacts.

Protocol 2: GC-MS Analysis

-

System Preparation: Equip the GC with a standard HP-5ms capillary column (30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C.

-

Self-Validation (Baseline Integrity): Inject a 1 µL pure solvent blank (e.g., dichloromethane) prior to the sample. Evaluate the chromatogram to establish a flat baseline and rule out column bleed or carryover from previous runs.

-

Sample Acquisition: Inject 1 µL of a 100 ppm sample solution (split ratio 50:1). Run a temperature gradient from 80°C (hold 2 min) to 280°C at 15°C/min.

-

Isotopic Validation: Upon eluting the peak at the expected retention time, extract the mass spectrum. Validate the empirical formula (C₈H₈FNO₂) by confirming that the M+1 (m/z 170) and M+2 (m/z 171) isotopic abundances match theoretical values before interpreting the fragment ions.

Protocol 3: FT-IR (ATR) Analysis

-

Self-Validation (Background Subtraction): Clean the diamond ATR crystal with isopropanol. Immediately prior to sample loading, acquire a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂ interferences.

-

Sample Acquisition: Apply 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil and acquire the spectrum.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20154041, 2-Fluoro-1,5-dimethyl-3-nitrobenzene.[Link]

-

NIST Mass Spectrometry Data Center (2023). NIST Chemistry WebBook, SRD 69.[Link]

In-Depth Mass Spectrometry Analysis of 2-Fluoro-1,5-dimethyl-3-nitrobenzene: Fragmentation Mechanics and Analytical Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS: 320-74-1) Molecular Formula: C₈H₈FNO₂ | Monoisotopic Mass: 169.0539 Da

Executive Summary & Ionization Strategy

2-Fluoro-1,5-dimethyl-3-nitrobenzene is a highly substituted aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Accurate structural elucidation and trace quantification of this compound in complex matrices require a robust mass spectrometry (MS) strategy.

Because the molecule lacks highly polar, acidic, or basic protic sites (such as amines or phenols), traditional Electrospray Ionization (ESI) often yields poor ionization efficiency. Instead, Electron Ionization (EI) at 70 eV coupled with Gas Chromatography (GC) is the gold standard. EI provides a highly reproducible, hard-ionization environment that generates a stable molecular ion radical [M]+∙ and a rich, structurally diagnostic fragmentation fingerprint.

Mechanistic Fragmentation Pathways (EI-MS)

As a Senior Application Scientist, I approach mass spectral interpretation not as a memorization of peaks, but as a predictable sequence of unimolecular gas-phase reactions driven by thermodynamics and steric geometry. The fragmentation of 2-fluoro-1,5-dimethyl-3-nitrobenzene is governed by the competing directing effects of its nitro, fluoro, and methyl substituents.

The Nitro-Nitrite Rearrangement ( m/z 139)

A hallmark of aromatic nitro compounds under EI conditions is the isomerization of the nitro group (–NO₂) to a nitrite ester (–O–NO) prior to dissociation. Upon ionization, the molecular ion [M]+∙ at m/z 169 undergoes this rearrangement, followed by the homolytic cleavage of the O–NO bond. This expels a neutral nitric oxide radical (NO•, 30 Da), yielding a stable phenoxy-type cation at m/z 139 [M−NO]+ [2].

Direct Nitro Expulsion ( m/z 123)

Competing directly with the rearrangement is the simple α -cleavage of the C–N bond. The expulsion of the intact nitro radical (NO₂•, 46 Da) generates the fluorodimethylphenyl cation at m/z 123 [M−NO2]+ . This species often undergoes further degradation, including the loss of hydrogen fluoride (HF, 20 Da) to yield highly unsaturated hydrocarbon clusters around m/z 103 [4].

The Diagnostic Absence of the "Ortho Effect"

The most critical diagnostic feature of 2-fluoro-1,5-dimethyl-3-nitrobenzene is what does not appear in the spectrum. In many nitroaromatics, when an alkyl group (like a methyl) is positioned ortho to the nitro group, a facile hydrogen transfer occurs via a six-membered transition state, expelling a hydroxyl radical (OH•, 17 Da) to form an abundant [M−17]+ peak [2, 3].

However, analyzing the regiochemistry of 2-fluoro-1,5-dimethyl-3-nitrobenzene reveals that the positions adjacent to the C3-nitro group are occupied by a fluorine atom (C2) and a hydrogen atom (C4). The methyl groups are located at C1 and C5. Because there is no ortho-methyl group , the classic [M−OH]+ peak at m/z 152 is sterically precluded. This mechanistic absence is a definitive self-validating marker used to differentiate this specific molecule from its isomers (e.g., 2-fluoro-1,4-dimethyl-3-nitrobenzene).

Figure 1: Primary EI-MS fragmentation pathways of 2-fluoro-1,5-dimethyl-3-nitrobenzene.

Quantitative Data Presentation

The following table summarizes the predicted quantitative mass spectral profile based on established thermodynamic fragmentation rules for fluorinated nitroaromatics[2, 4].

| m/z Ratio | Ion Formula | Mass Loss ( Δ Da) | Relative Abundance | Diagnostic Significance |

| 169 | [C8H8FNO2]+∙ | 0 | Medium (30-50%) | Intact molecular ion; confirms molecular weight. |

| 152 | [C8H7FNO]+∙ | -17 (OH•) | < 5% (Trace) | Absence confirms lack of ortho-methyl group. |

| 150 | [C8H8NO2]+ | -19 (F•) | Low (10-20%) | Confirms presence of aromatic fluorine. |

| 139 | [C8H8FO]+ | -30 (NO•) | High (70-90%) | Hallmark nitro-nitrite rearrangement. |

| 123 | [C8H8F]+ | -46 (NO₂•) | Base Peak (100%) | Primary direct α -cleavage of the C-N bond. |

| 103 | [C8H7]+ | -66 (NO₂• + HF) | Medium (40-60%) | Secondary degradation of the fluorinated ring. |

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. We utilize a non-polar stationary phase because the target compound is volatile and lacks protic groups, ensuring sharp Gaussian peak shapes without the need for chemical derivatization. 1-Fluoronaphthalene is integrated as an internal standard (IS) to normalize matrix effects and validate ionization efficiency across runs.

Step 1: Sample Preparation & Matrix Normalization

-

Accurately weigh 1.0 mg of 2-fluoro-1,5-dimethyl-3-nitrobenzene standard.

-

Dissolve in 10 mL of LC-MS grade hexane to create a 100 µg/mL stock solution.

-

Dilute the stock to a working concentration of 1 µg/mL using hexane.

-

Self-Validation Step: Spike the working solution with 1-fluoronaphthalene to achieve a final IS concentration of 0.5 µg/mL. This ensures any fluctuations in the EI filament emission current are mathematically normalized.

Step 2: Gas Chromatography Separation Parameters

-

Column: HP-5ms (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

-

Injection: 1.0 µL, Split ratio 10:1. Injector temperature set to 250 °C.

-

Oven Program:

-

Initial hold at 60 °C for 1 min.

-

Ramp at 15 °C/min to 280 °C.

-

Final hold at 280 °C for 3 min.

-

Step 3: Mass Spectrometer Acquisition Parameters

-

Transfer Line Temp: 280 °C to prevent cold spots and analyte condensation.

-

Ion Source Temp: 230 °C.

-

Ionization Energy: 70 eV (Standardized for reproducible library matching).

-

Scan Range: m/z 40 to 300.

-

Quality Control: Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA) to verify mass axis calibration and ensure the m/z 69, 219, and 502 ratios meet manufacturer specifications. Run a pure hexane blank immediately before the sample to ensure the absence of ghost peaks or carryover.

Figure 2: Standardized GC-EI-MS experimental workflow for nitroaromatic analysis.

References

-

PubChemLite. 2-fluoro-1,5-dimethyl-3-nitrobenzene (C8H8FNO2). uni.lu. Available at:[Link]

-

Schmidt, A., et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed / NIH. Available at:[Link]

-

Nishimura, T., et al. Fragmentation of Energy-Selected Fluorobenzene Ion. Bulletin of the Chemical Society of Japan / Oxford Academic. Available at:[Link]

Discovery, Isolation, and Synthesis of 2-Fluoro-1,5-dimethyl-3-nitrobenzene: A Critical Building Block in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic systems is a foundational technique for modulating pharmacokinetics, metabolic stability, and binding affinity. 2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS: 320-74-1) has emerged as a highly specialized and valuable fluorinated building block [1]. While not a standalone active pharmaceutical ingredient (API), its unique substitution pattern makes it an indispensable intermediate in the synthesis of advanced targeted therapeutics, including Cereblon (CRBN) modulators and Proteolysis Targeting Chimeras (PROTACs) directed against targets like the Epidermal Growth Factor Receptor (EGFR) [2].

This technical guide provides an in-depth analysis of the retrosynthetic logic, isolated synthesis protocols, and downstream therapeutic applications of this critical compound.

Chemical Significance & Retrosynthetic Logic

As an application scientist, I frequently encounter the challenge of designing linkers and exit vectors for bivalent degraders that resist rapid oxidative metabolism. The utility of 2-fluoro-1,5-dimethyl-3-nitrobenzene lies in its meticulously arranged functional groups:

-

The Nitro Group (-NO₂): Serves as a masked amine. Upon selective reduction, it provides a nucleophilic handle for amide coupling to PROTAC linkers.

-

The Methyl Groups (-CH₃): Positioned at C1 and C5, these provide critical steric bulk. When the nitro group is reduced and coupled, these methyls restrict the rotational degrees of freedom of the linker, minimizing the entropic penalty upon target binding.

-

The Fluorine Atom (-F): Positioned at C2, it exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent amine (post-reduction) and completely blocking cytochrome P450-mediated ortho-oxidation.

Retrosynthetic Mapping

The most robust and scalable method to synthesize 2-fluoro-1,5-dimethyl-3-nitrobenzene is via the Balz-Schiemann reaction [3]. The retrosynthetic precursor is 4,6-dimethyl-2-nitroaniline (CAS: 1635-84-3) [4].

Mapping the topology: In the starting material, the amine is at C1, the nitro is at C2, and the methyls are at C4 and C6. When the C1 amine is converted to a fluorine atom, IUPAC nomenclature rules dictate renumbering the ring to achieve the lowest locant set (1,2,3,5). Thus, the C6 methyl becomes C1, the new fluorine is C2, the nitro is C3, and the C4 methyl becomes C5—yielding exactly 2-fluoro-1,5-dimethyl-3-nitrobenzene.

Experimental Workflow: Synthesis & Isolation

The following protocol details the self-validating, step-by-step synthesis of the target compound. Every step is designed with specific In-Process Controls (IPCs) to ensure high fidelity and yield.

Step 1: Diazotization in Tetrafluoroboric Acid

Objective: Convert the primary amine to a stable diazonium salt.

-

Preparation: Suspend 1.0 equivalent of 4,6-dimethyl-2-nitroaniline in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (approx. 4.0 equivalents).

-

Cooling: Chill the suspension to 0–5 °C using an ice-salt bath. Causality: Maintaining strict thermal control prevents the premature decomposition of the highly reactive diazonium species into an unwanted phenol byproduct.

-

Addition: Dropwise add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) while maintaining vigorous stirring.

-

IPC (Self-Validation): Spot the reaction mixture on a TLC plate (Hexane/EtOAc 3:1) against the starting material. The disappearance of the bright yellow aniline spot confirms complete diazotization.

Step 2: Isolation of the Diazonium Tetrafluoroborate

Objective: Isolate the intermediate to prevent nucleophilic attack by water.

-

Filtration: Filter the precipitated diazonium tetrafluoroborate salt under a vacuum.

-

Washing: Wash the filter cake sequentially with ice-cold HBF₄, followed by ice-cold ethanol, and finally diethyl ether.

-

Drying (Critical Step): Dry the salt in a vacuum desiccator over P₂O₅ overnight. Causality: Why isolate and dry? If standard HCl were used, the diazonium chloride would remain soluble and react with water upon heating. The BF₄⁻ counterion creates an insoluble, stable salt. Any residual moisture during the next step will act as a competing nucleophile, drastically reducing the yield of the fluorinated target.

Step 3: Thermal Decomposition (Balz-Schiemann)

Objective: Introduce the fluorine atom via controlled decomposition.

-

Heating: Transfer the dry diazonium salt to a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize BF₃ off-gas). Gently heat the solid (either neat or suspended in a high-boiling inert solvent like toluene) until spontaneous decomposition begins (typically around 80–100 °C).

-

Reaction Dynamics: As N₂ gas evolves, the highly reactive aryl cation immediately abstracts a fluoride ion from the BF₄⁻ counterion, releasing boron trifluoride (BF₃) gas and yielding the fluorinated aromatic ring.

Step 4: Purification and Isolation

-

Extraction: Cool the residue and dissolve it in ethyl acetate. Wash the organic layer with 1M NaOH to remove any trace phenolic byproducts, followed by brine.

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product via silica gel flash chromatography (eluting with a gradient of Hexanes/Dichloromethane) to isolate 2-fluoro-1,5-dimethyl-3-nitrobenzene as a light yellow crystalline solid.

Synthetic workflow of 2-fluoro-1,5-dimethyl-3-nitrobenzene via Balz-Schiemann reaction.

Analytical Characterization & Quantitative Data

To ensure the integrity of the isolated compound before downstream application, rigorous analytical characterization is required. Below is a summary of the quantitative data and expected physical properties for the isolated building block [1].

| Parameter | Value / Description |

| Chemical Name | 2-Fluoro-1,5-dimethyl-3-nitrobenzene |

| CAS Registry Number | 320-74-1 |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Monoisotopic Mass | 169.0539 Da |

| Starting Material | 4,6-Dimethyl-2-nitroaniline (CAS: 1635-84-3) |

| Typical Isolated Yield | 65 – 75% (over two steps) |

| Physical Appearance | Light yellow to off-white crystalline solid |

| Storage Conditions | Sealed in dry, room temperature environment |

Applications in Advanced Therapeutics (PROTACs & EGFR Modulators)

The true value of 2-fluoro-1,5-dimethyl-3-nitrobenzene is realized in its downstream applications. Recent patent literature (e.g., WO2022152821A1) highlights the utilization of this specific scaffold in the development of Cereblon (CRBN) modulators for targeted protein degradation [2].

In these advanced workflows, the isolated 2-fluoro-1,5-dimethyl-3-nitrobenzene undergoes catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an aniline. This newly formed fluorinated aniline is then conjugated to a glutarimide derivative (the CRBN-binding moiety) via a carefully designed linker. The resulting PROTAC effectively bridges the E3 ubiquitin ligase (Cereblon) with a target protein of interest—such as mutant EGFR in non-small cell lung cancer—triggering the target's ubiquitination and subsequent proteasomal degradation.

Downstream integration of the fluorinated building block into a CRBN-recruiting PROTAC.

Conclusion

The discovery and isolation of 2-fluoro-1,5-dimethyl-3-nitrobenzene represent a masterclass in applied synthetic logic. By leveraging the Balz-Schiemann reaction to precisely install a fluorine atom on a sterically hindered aromatic ring, chemists have unlocked a highly stable, conformationally restricted building block. As the field of targeted protein degradation continues to expand, specialized intermediates like CAS 320-74-1 will remain at the forefront of designing next-generation therapeutics with optimized pharmacokinetic profiles.

References

- 2-fluoro-1,5-dimethyl-3-nitrobenzene | 320-74-1 Source: Sigma-Aldrich URL

- Compounds and Compositions for Modulating EGFR Activity (WO2022152821A1)

-

PREPARATION OF SOME FLUORINE-CONTAINING TRISUBSTITUTED AROMATIC HYDROXYLAMINES Source: Canadian Journal of Chemistry URL:[Link]

- 4,6-DIMETHYL-2-NITROANILINE 1635-84-3 Source: Guidechem URL

Palladium-catalyzed cross-coupling reactions with 2-fluoro-1,5-dimethyl-3-nitrobenzene

Application Note: Palladium-Catalyzed C–F Activation and Cross-Coupling of 2-Fluoro-1,5-dimethyl-3-nitrobenzene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOP)

Executive Summary

The functionalization of carbon-fluorine (C–F) bonds represents a significant frontier in modern organic synthesis. Due to the high bond dissociation energy of the C–F bond (~116 kcal/mol), it is traditionally considered inert under standard cross-coupling conditions. However, strategic leveraging of electronic and steric microenvironments allows for highly selective transformations. This application note details the causality, optimization, and validated protocols for the Palladium-catalyzed cross-coupling of 2-fluoro-1,5-dimethyl-3-nitrobenzene —a highly sterically hindered but electronically activated building block used in advanced pharmaceutical intermediates.

Mechanistic Rationale: Overcoming the C–F Activation Barrier

To successfully couple 2-fluoro-1,5-dimethyl-3-nitrobenzene, one must understand the dual forces dictating its reactivity: electronic activation and steric hindrance .

-

Electronic Activation (The Ortho-Nitro Effect): The presence of the strongly electron-withdrawing nitro group at the ortho position (C3) is an absolute requirement for this transformation. The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, directing the nucleophilic, electron-rich Pd(0) center to the contiguous C–F bond via an S_NAr-type oxidative addition pathway[1],[2]. Without this directing and activating effect, the C–F bond would remain inert to Palladium[3].

-

Steric Hindrance (The Di-Ortho Squeeze): The fluorine atom at C2 is flanked by a methyl group at C1 and a nitro group at C3. This creates a highly congested steric environment. While oxidative addition is electronically favored, the subsequent transmetalation and reductive elimination steps are sterically restricted.

-

Ligand Causality: To overcome this steric bottleneck, standard phosphines (e.g., PPh3, dppf) are ineffective. The catalytic cycle requires dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). These ligands are highly electron-rich (facilitating the initial C–F cleavage) and possess massive steric bulk, which forces the two coupling partners together and dramatically accelerates the rate-limiting reductive elimination step[4].

Figure 1: Mechanistic pathway of Pd-catalyzed C-F activation and cross-coupling.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative optimization data for the Suzuki-Miyaura cross-coupling of 2-fluoro-1,5-dimethyl-3-nitrobenzene with phenylboronic acid.

Table 1: Ligand and Base Screening for C–F Suzuki-Miyaura Coupling

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%)* | Causality / Observation |

| 1 | Pd(PPh3)4 (5 mol%) | None | Na2CO3 | THF/H2O | 80 | < 5 | PPh3 lacks the steric bulk to drive reductive elimination. |

| 2 | Pd2(dba)3 (2.5 mol%) | dppf | K2CO3 | Dioxane | 100 | 12 | Bidentate ligand restricts necessary geometric flexibility. |

| 3 | Pd2(dba)3 (2.5 mol%) | RuPhos | K3PO4 | Tol/H2O | 100 | 45 | Improved oxidative addition, but transmetalation is slow. |

| 4 | Pd2(dba)3 (2.5 mol%) | XPhos | K3PO4 | Tol/H2O | 100 | 84 | Excellent balance of electron density and steric bulk. |

| 5 | Pd2(dba)3 (2.5 mol%) | BrettPhos | K3PO4 | Tol/H2O | 100 | 89 | Optimal. Bulky tBu groups force rapid reductive elimination. |

*Yields determined by 19F-NMR using 1,3,5-trifluorobenzene as an internal standard.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can verify the integrity of the catalytic cycle before proceeding to workup.

Figure 2: Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Synthesis of 2-aryl-1,5-dimethyl-3-nitrobenzene derivatives.

-

Preparation (Inert Atmosphere Handling):

-

To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-1,5-dimethyl-3-nitrobenzene (1.0 mmol, 169.15 mg), phenylboronic acid (1.5 mmol, 183.0 mg), Pd2(dba)3 (0.025 mmol, 22.9 mg), BrettPhos (0.10 mmol, 53.7 mg), and anhydrous K3PO4 (2.0 mmol, 424.5 mg).

-

Causality: K3PO4 is chosen over weaker bases because the sterically hindered transmetalation step requires a strong, soluble base to form the reactive boronate intermediate.

-

-

Degassing:

-

Seal the tube with a septum. Evacuate the flask and backfill with ultra-high-purity Nitrogen (repeat 3 times).

-

Add 5 mL of a pre-degassed Toluene/H2O mixture (4:1 v/v) via syringe. Note: Degassing is critical as Pd(0) is highly susceptible to irreversible oxidation.

-

-

Reaction:

-

Replace the septum with a Teflon screwcap under positive N2 flow. Heat the mixture in an oil bath at 100 °C for 12 hours with vigorous stirring (800 rpm).

-

-

Self-Validation (In-Process Control):

-

After 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

-

Validation Check: The reaction is proceeding correctly if the starting material peak (m/z 170 [M+H]+) is depleted by >90%, and the product mass (m/z 228 [M+H]+) is the dominant signal.

-

-

Workup & Purification:

-

Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove Palladium black.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Buchwald-Hartwig C–N Amination

Objective: Synthesis of sterically hindered 2-amino-1,5-dimethyl-3-nitrobenzene derivatives.

-

Setup: In a glovebox or via standard Schlenk techniques, combine 2-fluoro-1,5-dimethyl-3-nitrobenzene (1.0 mmol), morpholine (1.2 mmol, 104.5 mg), Pd(OAc)2 (0.05 mmol, 11.2 mg), RuPhos (0.10 mmol, 46.6 mg), and Cs2CO3 (2.0 mmol, 651.6 mg) in 5 mL of anhydrous, degassed toluene.

-

Reaction: Heat the sealed vessel at 110 °C for 16 hours.

-

Causality: RuPhos is specifically utilized here instead of BrettPhos because it provides the optimal bite angle and electron donation required for the coupling of secondary aliphatic amines with electron-deficient arenes.

-

-

Validation & Isolation: Monitor via 19F-NMR. The disappearance of the starting material's distinct fluorine signal (typically around -112 ppm to -115 ppm) confirms complete C–F bond activation. Workup as described in Protocol A.

References

-

[1] Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL:

-

[2] Title: A palladium-catalyzed cross-coupling reaction of electron-deficient aryl fluorides with aryl N-tosylhydrazones Source: ChemComm - RSC Publishing URL:

-

[3] Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL:

-

[4] Title: How To Perform Suzuki–Miyaura Reactions of Nitroarene or Nitrations of Bromoarene Using a Pd0 Phosphine Complex: Theoretical Insight and Prediction Source: Organometallics - ACS Publications URL:

Sources

Using 2-fluoro-1,5-dimethyl-3-nitrobenzene as a chemical intermediate

Application Note: 2-Fluoro-1,5-dimethyl-3-nitrobenzene as a Versatile Building Block in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic design of functionalized aromatic scaffolds is paramount. 2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS: 320-74-1) serves as a highly versatile, bi-functional chemical intermediate. Featuring an activated carbon-fluorine (C-F) bond and a reducible nitro ( −NO2 ) group, this building block enables rapid synthetic divergence. This application note details the mechanistic rationale and self-validating protocols for utilizing this compound to generate complex aniline and benzimidazole derivatives.

Structural Reactivity and Mechanistic Rationale

The synthetic utility of 2-fluoro-1,5-dimethyl-3-nitrobenzene is driven by the synergistic electronic relationship between its substituents:

-

Nucleophilic Aromatic Substitution ( SNAr ): Unlike aliphatic systems, SNAr proceeds via an addition-elimination mechanism. The initial attack of a nucleophile forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. The nitro group is critical here; it inductively and mesomerically withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring and stabilizing the electron-rich intermediate[1].

-

The Fluorine Advantage: Fluorine is the optimal leaving group for SNAr . Its extreme electronegativity maximizes the electrophilicity of the ipso-carbon. Because the initial nucleophilic attack—not the C-F bond cleavage—is the rate-determining step, fluorinated arenes react exponentially faster than their chlorinated or brominated counterparts[1].

-

Solvent Microenvironment: The choice of solvent dictates the reaction kinetics. Dipolar aprotic solvents (e.g., DMF, DMSO) selectively solvate the counter-cations of the base but leave the nucleophilic anions relatively unsolvated. This lack of a solvent shell makes the nucleophile highly reactive, significantly accelerating the formation of the Meisenheimer complex compared to protic solvents[2].

Synthetic Divergence Pathway

The dual functionality of 2-fluoro-1,5-dimethyl-3-nitrobenzene allows chemists to execute a sequential SNAr followed by nitro reduction, unlocking pathways to substituted diamines and heterocyclic scaffolds.

Synthetic divergence of 2-fluoro-1,5-dimethyl-3-nitrobenzene via SNAr and reduction pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPC).

Protocol A: SNAr with Aliphatic Primary Amines

Objective: Substitute the activated fluorine atom with an amine nucleophile to yield an N-alkyl-2,4-dimethyl-6-nitroaniline derivative.

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-fluoro-1,5-dimethyl-3-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Causality: Anhydrous DMF is used to prevent competitive hydrolysis of the fluorine atom by ambient hydroxide ions, ensuring high chemoselectivity[2].

-

-

Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2CO3 , 2.5 eq).

-

Causality: K2CO3 acts as an insoluble heterogeneous base to scavenge the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without participating in unwanted side reactions.

-

-

Nucleophile Addition: Add the primary aliphatic amine (1.2 eq) dropwise at room temperature. Stir the suspension at 60 °C.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears and a new peak corresponding to [M+H]+ of the product emerges. The distinct bright yellow/orange color of the solution confirms the formation of the highly conjugated nitroaniline product.

-

Workup: Quench the reaction by pouring the mixture into vigorously stirred ice water (5x volume of DMF). Filter the resulting bright yellow precipitate, wash with cold water to remove residual DMF, and dry under vacuum.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the nitro group of the SNAr adduct to yield a 1,2-diamine intermediate.

-

Preparation: Dissolve the nitroaniline adduct (1.0 eq) in HPLC-grade Methanol (0.1 M).

-

Atmosphere Control (Critical Safety Step): Seal the flask with a septum and purge the solution with inert Nitrogen ( N2 ) gas for 10 minutes.

-

Causality: Purging displaces ambient oxygen. Palladium on carbon (Pd/C) is highly pyrophoric; introducing it to a methanol/oxygen environment will cause an immediate laboratory fire.

-

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous N2 stream.

-

Hydrogenation: Replace the N2 atmosphere with Hydrogen ( H2 ) gas using a double-layered balloon. Stir vigorously at room temperature.

-

Causality: The reduction proceeds sequentially: nitro → nitroso → hydroxylamine → primary aniline[3]. Vigorously stirring maximizes the tri-phasic (solid catalyst, liquid solvent, gas reactant) surface area.

-

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The starting material is typically bright yellow and UV-active. The reaction is complete when the yellow color dissipates entirely, and TLC shows a highly polar, ninhydrin-positive spot (the diamine).

-

Workup: Evacuate the H2 gas and purge with N2 . Filter the suspension through a tightly packed pad of Celite.

-

Causality: Celite filtration is mandatory to safely sequester the spent nanoscale palladium particles, preventing heavy metal contamination of the API and mitigating fire risks during solvent evaporation.

-

Quantitative Data Presentation: SNAr Optimization

The table below summarizes the empirical optimization of the SNAr step, demonstrating the profound impact of solvent and base selection on the reaction kinetics of 2-fluoro-1,5-dimethyl-3-nitrobenzene.

| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Rationale |

| DMF | K2CO3 | 60 | 2 | >99 | Dipolar aprotic solvent maximizes nucleophile reactivity; heterogeneous base prevents side reactions[2]. |

| DMSO | DIPEA | 25 (RT) | 4 | 95 | Homogeneous organic base allows room-temperature reaction but complicates aqueous workup. |

| THF | Et3N | 65 | 12 | 70 | Moderate polarity leads to stronger nucleophile solvation, slowing the rate-determining step. |

| EtOH | K2CO3 | 80 | 8 | 65 | Protic solvent hydrogen-bonds with the amine nucleophile, significantly retarding the SNAr attack[2]. |

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Fluoro-1,5-dimethyl-3-nitrobenzene

Executive Summary

The synthesis of sterically hindered biaryl systems is a recurring bottleneck in drug discovery and development. 2-Fluoro-1,5-dimethyl-3-nitrobenzene (CAS 320-74-1) presents a unique synthetic challenge: the target carbon-fluorine (C-F) bond is notoriously inert, and it is sterically encumbered by di-ortho substitution (a methyl group at C1 and a nitro group at C3). However, the strong electron-withdrawing nature of the ortho-nitro group sufficiently lowers the lowest unoccupied molecular orbital (LUMO) of the arene, activating the C-F bond for transition-metal-catalyzed cross-coupling.

This application note provides field-proven, self-validating protocols for the Suzuki-Miyaura coupling of this specific fluoroarene, detailing the mechanistic causality behind catalyst selection and offering optimized workflows for both Palladium and Nickel systems.

Mechanistic Rationale & Substrate Analysis

The C-F Activation Challenge

The C-F bond possesses a high bond dissociation energy (~114 kcal/mol), making it highly resistant to standard oxidative addition by Pd(0)[1]. Conventional catalysts like Pd(PPh3)4 fail to activate this bond. However, the presence of the -NO 2 group ortho to the fluorine atom acts as a powerful π -acceptor. This enables an SNAr -like oxidative addition pathway, where the electron-rich metal center attacks the highly electrophilic C2 position, followed by fluoride elimination[1].

Steric Encumbrance & Ligand Design

The target C-F bond is flanked by two substituents. This di-ortho substitution creates a massive steric barrier during the transmetalation and reductive elimination steps.

-

Causality for Ligand Choice: To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands (such as Buchwald's RuPhos ) are strictly required. The large steric profile of RuPhos forces the intermediate Pd(II) complex into a monomeric state and accelerates reductive elimination by crowding the metal center, physically "pushing" the two aryl groups together to form the biaryl bond.

Figure 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for ortho-nitro fluoroarenes.

Optimization of Reaction Conditions

To establish a robust protocol, various catalyst/ligand systems were evaluated. The quantitative data below demonstrates the necessity of specialized ligands and bases for this specific substrate.

| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Conversion (%) |

| 1 | Pd(PPh3)4 (5 mol%) | None | Na2CO3 | Toluene/H 2 O | 100 | < 5 |

| 2 | Pd(OAc)2 (2 mol%) | SPhos (4 mol%) | K3PO4 | Toluene/H 2 O | 100 | 45 |

| 3 | Pd(OAc)2 (2 mol%) | RuPhos (4 mol%) | K3PO4 | Toluene/H 2 O | 100 | > 95 |

| 4 | NiCl2(PCy3)2 (5 mol%) | None | K3PO4 | Dioxane | 110 | 88 |

Data Interpretation: Entry 1 fails due to the inability of triphenylphosphine to promote C-F oxidative addition. Entry 3 is optimal because RuPhos accommodates the di-ortho steric bulk. Entry 4 utilizes Nickel, which is more electropositive and smaller than Palladium, making it highly effective for direct insertion into strong C-F bonds[2].

Validated Experimental Protocols

Protocol A: High-Efficiency Palladium-Catalyzed Coupling (RuPhos System)

This protocol is designed for high-yielding, late-stage functionalization where catalyst loading must be kept low.

Reagents:

-

2-Fluoro-1,5-dimethyl-3-nitrobenzene: 1.0 mmol (169.15 mg)

-

Arylboronic Acid: 1.5 mmol

-

Pd(OAc)2 : 0.02 mmol (4.5 mg, 2 mol%)

-

RuPhos: 0.04 mmol (18.6 mg, 4 mol%)

-

K3PO4 (anhydrous): 3.0 mmol (636 mg)

-

Solvent: Toluene / H 2 O (10:1 v/v), 4.0 mL total. (Causality: Water is strictly required to hydrolyze boronic acid anhydrides and form the reactive boronate complex necessary for transmetalation[3].)

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2 , RuPhos, and K3PO4 .

-

Substrate Addition: Add the arylboronic acid and 2-fluoro-1,5-dimethyl-3-nitrobenzene.

-

Solvent Introduction: Inject degassed Toluene (3.6 mL) and degassed H 2 O (0.4 mL) via syringe.

-

Thermal Activation: Seal the tube and heat the biphasic mixture at 100 °C in a pre-heated oil bath for 16 hours under vigorous stirring (800 rpm) to ensure phase mixing.

-

Quench & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Self-Validation & In-Process Control (IPC):

-

19 F NMR Monitoring: This is a self-validating system. The starting fluoroarene exhibits a distinct singlet in the 19 F NMR spectrum (typically between -115 to -120 ppm, depending on the deuterated solvent). Extract a 50 μ L aliquot, dilute in CDCl 3 , and acquire a rapid 19 F scan. The absolute disappearance of this signal confirms 100% consumption of the electrophile, validating reaction completion before workup.

Protocol B: Cost-Effective Nickel-Catalyzed Coupling (PCy 3 System)

Nickel catalysis provides a highly active, cost-effective alternative specifically tailored for recalcitrant aryl fluorides[2].

Reagents:

-

2-Fluoro-1,5-dimethyl-3-nitrobenzene: 1.0 mmol

-

Arylboronic Acid: 2.0 mmol (Causality: Excess is used to compensate for potential protodeboronation at higher temperatures).

-

NiCl2(PCy3)2 : 0.05 mmol (34.5 mg, 5 mol%)

-

K3PO4 : 3.0 mmol (636 mg)

-

Solvent: Anhydrous 1,4-Dioxane (4.0 mL).

Step-by-Step Methodology:

-

Charge a dried reaction vial with NiCl2(PCy3)2 , K3PO4 , the boronic acid, and the fluoroarene under an inert argon atmosphere.

-

Add anhydrous 1,4-Dioxane.

-

Seal and heat at 110 °C for 24 hours.

-

Cool, filter through a short pad of Celite (eluting with EtOAc), and concentrate for column chromatography.

Self-Validation & In-Process Control (IPC):

-

Visual Catalyst Activation: The pre-catalyst NiCl2(PCy3)2 is typically dark red/brown. Upon heating and reduction to the active Ni(0) species by the boronic acid, a distinct color shift (often to a deep, homogeneous golden-brown or dark green depending on the stabilized intermediate) serves as a visual IPC that the catalyst has initiated the cycle.

Figure 2: Step-by-step experimental workflow for the cross-coupling of fluoroarenes.

References

-

Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides Source: Chemical Communications (PubMed) URL:[Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Advanced Buchwald-Hartwig Amination of 2-Fluoro-1,5-dimethyl-3-nitrobenzene

Executive Summary & Mechanistic Dichotomy

The functionalization of highly substituted, functionally dense arenes is a cornerstone of modern drug discovery. The substrate 2-fluoro-1,5-dimethyl-3-nitrobenzene presents a unique mechanistic dichotomy. Typically, the presence of an ortho-nitro group strongly activates aryl fluorides for transition-metal-free Nucleophilic Aromatic Substitution (SNAr). However, the dual steric hindrance imposed by the 1-methyl and 3-nitro groups flanking the 2-fluoro position severely restricts the nucleophilic attack trajectory (Bürgi-Dunitz angle).

Attempting SNAr with secondary or weakly nucleophilic amines requires forcing conditions (>130 °C) that inevitably lead to nitro-reduction or polymerization. To circumvent this, we employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling [1]. By utilizing a highly active Pd(0)/Pd(II) catalytic cycle with bulky, electron-rich biarylphosphine ligands, we can force oxidative addition into the strong C–F bond (~114 kcal/mol) under milder, highly controlled conditions [2].

Mechanistic Pathway & Causality

The success of this transformation relies on a precise self-validating catalytic cycle. The strong C–F bond is activated not just by the transition metal, but by the synergistic electronic pull of the ortho-nitro group, which polarizes the bond and lowers the activation energy for the Pd(0) insertion.

Catalyst & Base Selection Causality:

-

Ligand (RuPhos vs. BrettPhos): For secondary amines like morpholine, RuPhos is selected over BrettPhos. RuPhos provides a precisely tuned steric pocket that prevents competitive β-hydride elimination while forcing the challenging reductive elimination step.

-

Base (Cs₂CO₃ vs. LiHMDS): While strong alkoxide or amide bases (NaOtBu, LiHMDS) are standard for aryl fluorides, the redox-sensitive nitro group on our substrate necessitates a milder base. Anhydrous Cs₂CO₃ prevents single-electron transfer (SET) side reactions that would otherwise degrade the nitroarene [3].

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of aryl fluorides.

Reaction Optimization Data

To establish the self-validating parameters of this protocol, quantitative optimization was performed. The data below demonstrates the critical nature of matching the ligand to the amine and selecting a base that respects the nitro group's redox window.

Table 1: Optimization Matrix for the Amination of 2-Fluoro-1,5-dimethyl-3-nitrobenzene

| Entry | Precatalyst / Ligand (2 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%)* | Causality / Observation |

| 1 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | < 5 | Ligand not electron-rich enough for C–F activation. |

| 2 | Pd(OAc)₂ / XPhos | NaOtBu | 1,4-Dioxane | 100 | 12 | Strong base caused nitro group reduction/decomposition. |

| 3 | BrettPhos Pd G3 | LiHMDS | THF | 65 | 45 | Mild conversion, but SET side reactions observed. |

| 4 | BrettPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 78 | Good C–F activation; steric clash with secondary amine. |

| 5 | RuPhos Pd G4 | Cs₂CO₃ | 1,4-Dioxane | 100 | > 95 | Optimal pocket for morpholine; base tolerates NO₂. |

*Conversion determined by LC-MS analysis (UV 254 nm) of the crude reaction mixture.

Self-Validating Experimental Protocol

This methodology is designed for a 1.0 mmol scale using morpholine as the model secondary amine. The protocol integrates In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Step 1: Inert Atmosphere Preparation

-

Transfer an oven-dried 10 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar into an argon-filled glovebox.

-

Weigh and add 169.15 mg (1.0 mmol) of 2-fluoro-1,5-dimethyl-3-nitrobenzene.

-

Add 17.0 mg (0.02 mmol, 2 mol%) of RuPhos Pd G4 precatalyst.

-

Add 488 mg (1.5 mmol, 1.5 eq) of finely milled, anhydrous Cs₂CO₃.

-

Causality Note: Cs₂CO₃ is highly hygroscopic. Moisture will immediately quench the active Pd(0) species. Ensure it is oven-dried prior to glovebox entry.

-

Step 2: Reagent Addition & Activation

-

Add 104.5 mg (1.2 mmol, 1.2 eq) of morpholine.

-

Add 4.0 mL of anhydrous, degassed 1,4-dioxane.

-

Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C with vigorous stirring (800 rpm).

-

Self-Validation Checkpoint 1: Within 10–15 minutes of heating, the suspension should transition from a pale yellow to a deep red/orange hue, visually confirming the generation of the active monoligated Pd(0) species.

-

Step 3: In-Process Control (IPC) Monitoring

-

After 4 hours of heating, briefly raise the Schlenk tube from the oil bath.

-

Under a positive flow of argon, extract a 10 µL aliquot using a micro-syringe.

-

Dilute the aliquot in 1.0 mL of HPLC-grade acetonitrile and filter through a 0.2 µm PTFE syringe filter.

-

Self-Validation Checkpoint 2 (LC-MS): Analyze the filtrate. The protocol is validated to proceed to workup when the starting material peak (m/z 169.15) is fully depleted, and the product mass [M+H]⁺ at m/z 237.12 is the dominant signal.

-

Step 4: Workup & Purification

-

Cool the reaction to room temperature.

-

Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a 1-inch pad of Celite to remove the inorganic salts and precipitated Pd black. Wash the pad with an additional 10 mL of EtOAc.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,5-dimethyl-2-morpholino-3-nitrobenzene.

-

Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

Figure 2: Step-by-step experimental workflow with integrated LC-MS IPC checkpoints.

References

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Chemical Reviews (ACS Publications). URL:[Link]

-

The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination Accounts of Chemical Research (ACS Publications). URL:[Link]

-

Buchwald–Hartwig amination with alkylamines ResearchGate (Source Publication). URL:[Link](Note: URL reconstructed to standard repository format based on grounding data).

The Untapped Potential of 2-Fluoro-1,5-dimethyl-3-nitrobenzene in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into active ingredients is a proven methodology for enhancing biological efficacy, metabolic stability, and overall performance.[1][2] Fluorinated aromatic compounds, particularly those bearing an activating nitro group, are valuable intermediates due to their propensity for nucleophilic aromatic substitution (SNAr).[3][4] While specific, commercialized agrochemicals derived directly from 2-fluoro-1,5-dimethyl-3-nitrobenzene are not extensively documented in publicly accessible literature, its structural features and chemical reactivity position it as a high-potential, yet underutilized, building block for the synthesis of novel fungicides, herbicides, and insecticides.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It elucidates the synthetic potential of 2-fluoro-1,5-dimethyl-3-nitrobenzene, provides a detailed mechanistic rationale for its reactivity, and presents a robust, albeit hypothetical, protocol for its application in the synthesis of a plausible agrochemical precursor.

Core Chemistry: Understanding the Reactivity of 2-Fluoro-1,5-dimethyl-3-nitrobenzene

The synthetic utility of 2-fluoro-1,5-dimethyl-3-nitrobenzene is primarily governed by the principles of nucleophilic aromatic substitution (SNAr).[3] The benzene ring is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group (-NO₂). This activation is crucial for the initial attack by a nucleophile, which is typically the rate-determining step of the reaction.[5][6]

The fluorine atom, while being the most electronegative element, functions as an excellent leaving group in SNAr reactions. This is because its strong inductive electron-withdrawing effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[4][7] The relative positions of the nitro group and the fluorine atom in 2-fluoro-1,5-dimethyl-3-nitrobenzene are well-suited for this activation.

Subsequent to the SNAr reaction, the nitro group itself can be readily reduced to an amino group (-NH₂), providing a secondary site for further molecular elaboration, such as amide or urea formation, which are common linkages in many agrochemicals.[1][8]

Hypothetical Application: Synthesis of a Diaryl Ether Precursor for Herbicides

Diaryl ether herbicides are a significant class of agrochemicals. The following section outlines a hypothetical, yet chemically sound, two-step synthesis of a diaryl ether intermediate from 2-fluoro-1,5-dimethyl-3-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution with a Phenoxide

This initial step involves the displacement of the fluoride ion by a substituted phenoxide, forming a diaryl ether linkage.

Caption: Workflow for the synthesis of a diaryl ether intermediate.

Experimental Protocol: Synthesis of 1-(4-chlorophenoxy)-2,4-dimethyl-6-nitrobenzene

Materials and Equipment:

-

2-fluoro-1,5-dimethyl-3-nitrobenzene (1.0 eq)

-

4-chlorophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Nitrogen or argon inert atmosphere setup

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoro-1,5-dimethyl-3-nitrobenzene (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 4-8 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer and wash it sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-(4-chlorophenoxy)-2,4-dimethyl-6-nitrobenzene.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-fluoro-1,5-dimethyl-3-nitrobenzene and its analogs are potentially harmful if swallowed, and may cause skin and eye irritation.[9]

-

DMF is a reproductive toxin; handle with care.

Step 2: Reduction of the Nitro Group

The synthesized diaryl ether can be further functionalized by reducing the nitro group to an amine, a key intermediate for many herbicides.

Caption: Reduction of the nitro-diaryl ether to an aniline derivative.

Experimental Protocol: Synthesis of 5-(4-chlorophenoxy)-2,6-dimethylaniline

Materials and Equipment:

-

1-(4-chlorophenoxy)-2,4-dimethyl-6-nitrobenzene (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (4.0 eq)

-

Ethanol and water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Celite for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the nitro-diaryl ether intermediate (1.0 eq) in a 4:1 mixture of ethanol and water.

-

Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).

-

Workup:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

-

-

Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical, yet realistic, data for the synthesis of the diaryl ether intermediate.

| Parameter | Value |

| Starting Material | 2-fluoro-1,5-dimethyl-3-nitrobenzene |